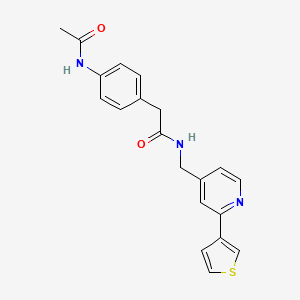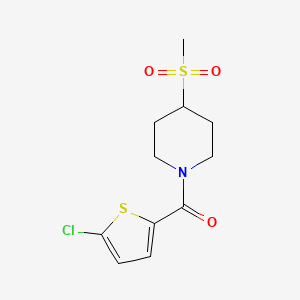![molecular formula C16H27N3OS B2386319 N-[(2-(diméthylamino)éthyl)carbamothioyl]adamantane-1-carboxamide CAS No. 374093-51-3](/img/structure/B2386319.png)
N-[(2-(diméthylamino)éthyl)carbamothioyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, also known as DMTA or memantine, is a synthetic compound with potential therapeutic applications in the treatment of neurological disorders. The compound was first synthesized in the 1960s and has since been the subject of extensive scientific research due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide works by blocking the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors that are involved in the regulation of synaptic plasticity and neural development. By blocking the activity of these receptors, (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide can reduce the excessive activation of neurons that is associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate receptor activity, the inhibition of calcium influx into neurons, and the reduction of oxidative stress and inflammation in the brain. These effects are thought to underlie the potential therapeutic benefits of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in lab experiments include its well-characterized mechanism of action, its ability to modulate glutamate receptor activity, and its potential therapeutic applications in the treatment of neurological disorders. However, the limitations of using (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide in lab experiments include its relatively low potency compared to other NMDA receptor antagonists, its potential toxicity at high doses, and the need for further research to fully understand its therapeutic potential.
Orientations Futures
There are a number of future directions for research on (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the identification of new therapeutic applications for (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, and the investigation of its potential use in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide and its potential long-term effects on brain function and health.
Méthodes De Synthèse
The synthesis of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide involves several steps, including the reaction of adamantane with thionyl chloride to form 1-chloroadamantane, which is then reacted with N,N-dimethylethylenediamine to form 1-(N,N-dimethylamino)ethyl-adamantane. This intermediate is then reacted with thiourea to form the final product, (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide.
Applications De Recherche Scientifique
- Les chercheurs ont exploré les propriétés antivirales de ce composé. Il présente des effets inhibiteurs contre certains virus, notamment les virus de la grippe A et B. Le noyau adamantane contribue à son activité antivirale en interférant avec les processus d'entrée et de réplication virale .
- N-[2-(diméthylamino)éthylcarbamothioyl]adamantane-1-carboxamide s'est avéré prometteur en tant qu'agent neuroprotecteur. Il peut contribuer à atténuer les dommages neuronaux causés par le stress oxydatif, l'inflammation ou l'excitotoxicité. Des études suggèrent qu'il pourrait être utile dans les conditions neurodégénératives comme la maladie d'Alzheimer .
- Le composé interagit avec les canaux ioniques, en particulier les canaux sodiques dépendants du voltage. Les chercheurs ont étudié ses effets sur l'excitabilité neuronale et la perception de la douleur. Comprendre son mécanisme d'action pourrait conduire à de nouvelles stratégies analgésiques .
- En raison de sa nature stable et lipophile, N-[2-(diméthylamino)éthylcarbamothioyl]adamantane-1-carboxamide a été exploré comme molécule porteuse dans les systèmes de libération de médicaments. Il peut améliorer la solubilité et la biodisponibilité des médicaments faiblement solubles dans l'eau .
- Les chercheurs ont utilisé ce composé dans des études de chimie supramoléculaire. Sa structure unique permet des interactions hôte-invité intéressantes, ce qui le rend précieux pour la conception d'assemblages moléculaires et de matériaux fonctionnels .
- L'atome de soufre dans le groupe carbamothioyl peut se coordonner avec les ions métalliques. Les scientifiques ont synthétisé des complexes métalliques en utilisant ce composé comme ligand. Ces complexes présentent une activité catalytique dans diverses réactions, telles que les processus d'oxydation et de réduction .
Activité Antivirale
Neuroprotection
Modulation des Canaux Ioniques
Systèmes de Libération de Médicaments
Chimie Supramoléculaire
Complexes Métalliques et Catalyse
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMVOYVGHCMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)


![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)


![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)